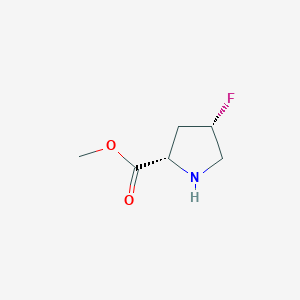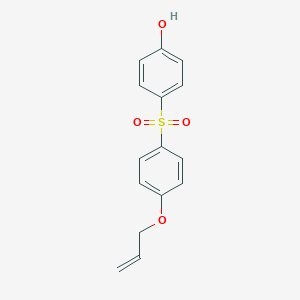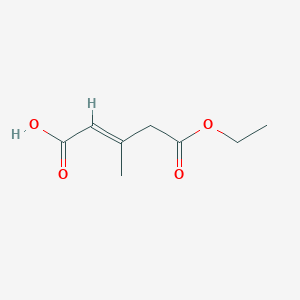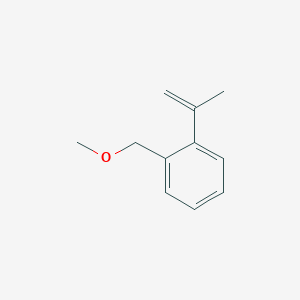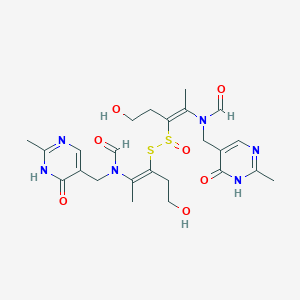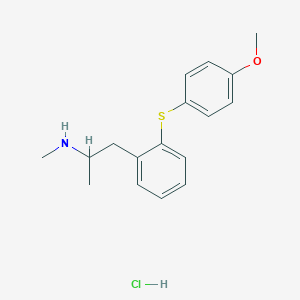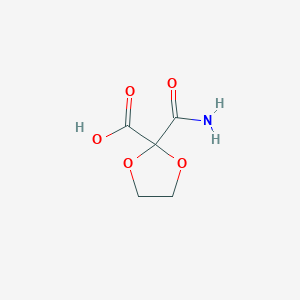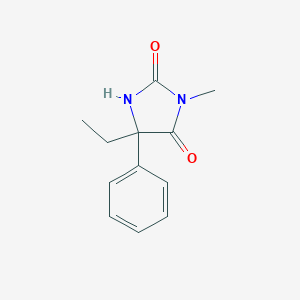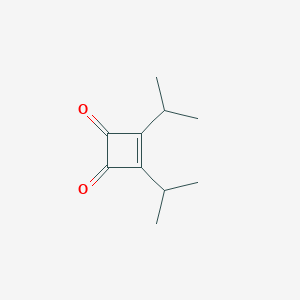
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione, commonly known as diketone, is a chemical compound that has been extensively studied for its wide range of applications in scientific research. The compound is synthesized using various methods and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is not well understood, and further research is needed to elucidate its mode of action. However, studies have shown that the compound has a strong affinity for certain enzymes and proteins, which suggests that it may act as an enzyme inhibitor or modulator.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione has several biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the immune system. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is its versatility in scientific research. The compound can be easily synthesized and has a wide range of applications in various fields of research. However, one of the limitations of the compound is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione. One of the areas of research is the development of novel drugs based on the compound. Another area of research is the elucidation of the mechanism of action of the compound, which may lead to the discovery of new targets for drug development. Further research is also needed to explore the potential of the compound in the treatment of neurodegenerative diseases and other conditions.
In conclusion, 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione is a versatile compound that has shown promising results in several areas of scientific research. The compound has a wide range of applications, and further research is needed to explore its full potential. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione involves the reaction of diketene with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of the product depends on several factors such as the reaction temperature, pressure, and reaction time. Several modifications to this method have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione has been extensively studied for its applications in several areas of scientific research. The compound has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a building block in the synthesis of complex natural products. The compound has also shown promising results in the field of medicinal chemistry, where it has been used as a scaffold for the development of novel drugs.
Propriétés
Numéro CAS |
138151-74-3 |
|---|---|
Nom du produit |
3,4-Di(propan-2-yl)cyclobut-3-ene-1,2-dione |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3,4-di(propan-2-yl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O2/c1-5(2)7-8(6(3)4)10(12)9(7)11/h5-6H,1-4H3 |
Clé InChI |
TYJFSUYUXGOXGB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)C1=O)C(C)C |
SMILES canonique |
CC(C)C1=C(C(=O)C1=O)C(C)C |
Synonymes |
3-Cyclobutene-1,2-dione,3,4-bis(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



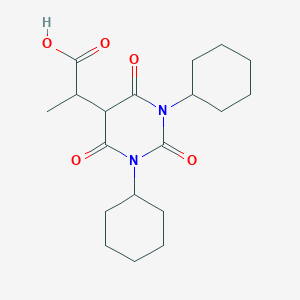
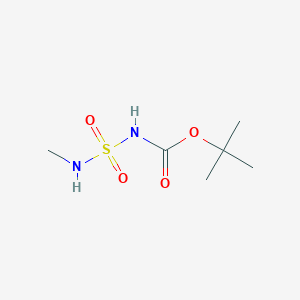
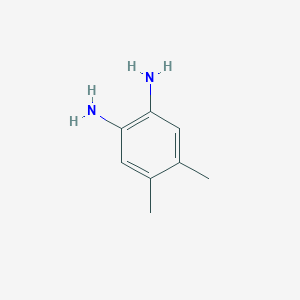
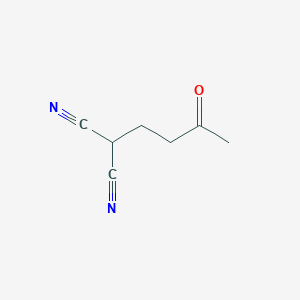
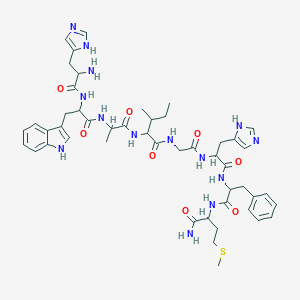
![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)
